2-Chloro-1,3,2-dithiaphospholane
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Overview
Description
2-Chloro-1,3,2-dithiaphospholane is an organophosphorus compound with the molecular formula C₂H₄ClPS₂ It is a five-membered ring structure containing phosphorus, sulfur, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,3,2-dithiaphospholane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with 1,2-ethanedithiol in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3,2-dithiaphospholane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted phospholanes, sulfoxides, sulfones, and phosphines .
Scientific Research Applications
2-Chloro-1,3,2-dithiaphospholane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,2-dithiaphospholane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: Similar in structure but contains oxygen instead of sulfur.
2-Chloro-1,3,2-oxathiaphospholane: Contains both oxygen and sulfur in the ring structure.
Properties
CAS No. |
4669-51-6 |
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Molecular Formula |
C2H4ClPS2 |
Molecular Weight |
158.6 g/mol |
IUPAC Name |
2-chloro-1,3,2-dithiaphospholane |
InChI |
InChI=1S/C2H4ClPS2/c3-4-5-1-2-6-4/h1-2H2 |
InChI Key |
ADDKHKLPZQPSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSP(S1)Cl |
Origin of Product |
United States |
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